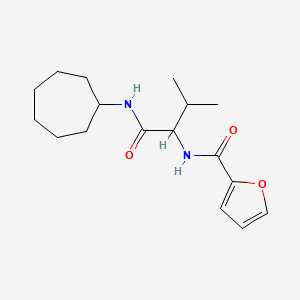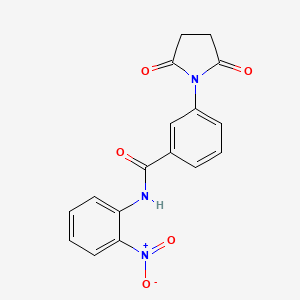
3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide, commonly known as DNPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DNPB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which has been found to play a critical role in DNA repair and cell death pathways.
Wirkmechanismus
3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide is an enzyme that plays a critical role in DNA repair and cell death pathways. Upon DNA damage, this compound is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, which recruit DNA repair factors to the site of damage. However, excessive activation of this compound can lead to depletion of cellular NAD+ and ATP, resulting in cell death. DNPB inhibits this compound by binding to its catalytic domain, thereby preventing the synthesis of PAR chains and inducing cell death in cancer cells that are highly dependent on this compound for DNA repair.
Biochemical and Physiological Effects:
DNPB has been shown to induce cell death in cancer cells by inhibiting this compound, which plays a critical role in DNA repair and cell survival pathways. Moreover, DNPB has been found to reduce neuronal damage and improve functional recovery in animal models of traumatic brain injury and stroke. Additionally, DNPB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DNPB is its potent inhibitory activity against 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide, which makes it a promising candidate for cancer therapy and neuroprotection. Moreover, DNPB has been found to enhance the efficacy of chemotherapy and radiation therapy in various cancer models. However, one of the limitations of DNPB is its potential toxicity, as excessive inhibition of this compound can lead to depletion of cellular NAD+ and ATP, resulting in cell death. Therefore, careful optimization of the dose and duration of DNPB treatment is required to minimize toxicity.
Zukünftige Richtungen
There are several future directions for the research on DNPB. Firstly, further studies are needed to investigate the efficacy and safety of DNPB in clinical trials for cancer therapy and neuroprotection. Secondly, the molecular mechanism underlying the anti-inflammatory effects of DNPB needs to be elucidated. Thirdly, the potential use of DNPB as a tool for studying the role of 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide in DNA repair and cell death pathways needs to be explored. Finally, the development of novel this compound inhibitors with improved selectivity and safety profiles is warranted.
Synthesemethoden
DNPB can be synthesized by the reaction of 3-aminobenzoic acid with 2-nitrophenylhydrazine, followed by cyclization with acetic anhydride and oxidation with potassium permanganate. The purity of the synthesized compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DNPB has been extensively studied for its potential applications in cancer therapy, neuroprotection, and inflammation. As a 3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide inhibitor, DNPB can selectively induce cell death in cancer cells that are highly dependent on this compound for DNA repair. Moreover, DNPB has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models. In the field of neuroprotection, DNPB has been found to reduce neuronal damage and improve functional recovery in animal models of traumatic brain injury and stroke. Additionally, DNPB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-15-8-9-16(22)19(15)12-5-3-4-11(10-12)17(23)18-13-6-1-2-7-14(13)20(24)25/h1-7,10H,8-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLLAWEFXGVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5160464.png)
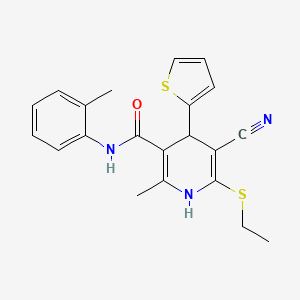
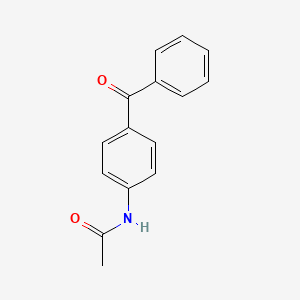
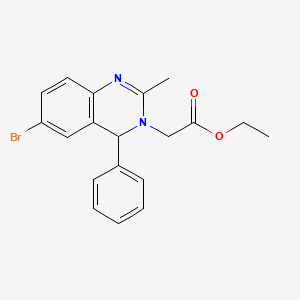

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5160503.png)

![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5160527.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)

![3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5160558.png)
![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)
